N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
This compound follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry for complex aromatic amine compounds. The compound's systematic name reflects its structural hierarchy, beginning with the core aniline framework and incorporating the various substitution patterns present throughout the molecular structure. The nomenclature specifically identifies the 2,6-dimethyl substitution pattern on the primary aniline ring, indicating methyl groups positioned at the ortho positions relative to the amino functionality.
The systematic classification places this compound within the broader category of substituted anilines, which are characterized by the presence of an amino group directly attached to an aromatic benzene ring. More specifically, the compound belongs to the subcategory of N-substituted anilines, where the nitrogen atom of the amino group bears additional organic substituents beyond simple hydrogen atoms. The phenoxyethyl substituent represents a complex alkyl-aryl ether moiety that significantly influences the compound's overall chemical properties and behavior.
The compound's classification extends to include its designation as an aromatic amine, reflecting the presence of the amino functional group directly connected to aromatic ring systems. This classification is particularly important for understanding the compound's chemical reactivity patterns, as aromatic amines typically exhibit distinct electronic and steric properties compared to their aliphatic counterparts. The presence of multiple aromatic rings connected through ether and amine linkages further categorizes this compound as a multi-ring aromatic system with heterofunctional connectivity.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the molecular formula C19H25NO, indicating a complex organic structure containing nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. This molecular formula provides essential information about the compound's atomic composition and serves as a foundation for understanding its structural complexity and potential chemical behavior patterns.
Table 1: Molecular Composition Data for this compound
The molecular weight analysis reveals that this compound has a molecular weight of 283.42 grams per mole, with slight variations reported across different sources ranging from 283.4 to 283.42 grams per mole. This molecular weight places the compound in the medium-sized organic molecule category, reflecting its substantial structural complexity while remaining within typical ranges for pharmaceutical and industrial organic compounds.
The degree of unsaturation calculation, derived from the molecular formula, indicates the presence of multiple double bond equivalents within the structure, primarily attributed to the two aromatic benzene rings present in the molecule. Each benzene ring contributes four degrees of unsaturation, accounting for the majority of the compound's unsaturated character. The molecular formula analysis also confirms the presence of heteroatoms, specifically one nitrogen atom and one oxygen atom, which significantly influence the compound's chemical properties and intermolecular interactions.
Structural Isomerism and Stereochemical Considerations
The structural analysis of this compound reveals several important stereochemical and isomeric considerations that influence its three-dimensional molecular geometry and chemical behavior. The compound's structural framework incorporates multiple sites of potential isomerism, including positional isomerism in the aromatic substitution patterns and conformational flexibility in the ethyl bridge connecting the two aromatic systems.
The Simplified Molecular Input Line Entry System representation of the compound is documented as Cc1cccc(c1NCCOc2ccc(cc2)C(C)C)C, which provides a linear notation describing the complete connectivity pattern of all atoms within the molecule. This representation clearly delineates the substitution patterns on both aromatic rings, showing the 2,6-dimethyl pattern on the aniline ring and the 4-isopropyl substitution on the phenoxy ring. The International Chemical Identifier code InChI=1S/C19H25NO/c1-14(2)17-8-10-18(11-9-17)21-13-12-20-19-15(3)6-5-7-16(19)4/h5-11,14,20H,12-13H2,1-4H3 provides additional structural verification and enables precise identification of the compound's atomic connectivity.
The stereochemical considerations for this compound primarily involve the conformational flexibility of the ethyl bridge connecting the aniline and phenoxy moieties. The two-carbon ethyl chain allows for rotational freedom around the carbon-carbon and carbon-oxygen bonds, resulting in multiple possible conformational states that can interconvert at room temperature. The presence of the bulky isopropyl group on the phenoxy ring and the methyl substituents on the aniline ring create steric constraints that influence the preferred conformational arrangements and potentially affect the compound's overall molecular shape and intermolecular interactions.
The isopropyl substituent itself represents a site of potential stereochemical interest, as this branched alkyl group adopts specific three-dimensional orientations that can influence the molecule's overall spatial arrangement. While the isopropyl group does not contain stereogenic centers, its branched structure creates distinct steric environments that can affect the compound's chemical reactivity and physical properties. The symmetric nature of the 2,6-dimethyl substitution pattern on the aniline ring eliminates potential regioisomeric complications while maintaining the compound's structural complexity through its multi-ring architecture and functional group diversity.
Properties
IUPAC Name |
2,6-dimethyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)17-8-10-18(11-9-17)21-13-12-20-19-15(3)6-5-7-16(19)4/h5-11,14,20H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZWDQPCLIKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-(4-isopropylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique isopropylphenoxy group allows for specific reactivity that can be exploited in various chemical reactions.
- Study of Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms due to its ability to form stable intermediates and products during chemical transformations.
Biology
- Proteomics Research : N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline is employed in proteomics to investigate protein interactions and functions. Its ability to bind selectively to proteins makes it a valuable tool for studying cellular processes.
- Antimalarial Activity : Studies have shown that this compound exhibits significant antimalarial properties, acting as a fatty acid synthesis inhibitor against Plasmodium falciparum. The compound demonstrated an IC50 value of 7.9 µM, indicating potent activity against blood-stage parasites.
Medicine
- Therapeutic Applications : The unique chemical properties of this compound are being investigated for potential therapeutic applications. Its interactions with biological targets suggest possible roles in drug development, particularly as an anticancer agent.
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to its structure can enhance potency or selectivity against specific targets, which is essential for developing effective therapeutic agents.
Anticancer Properties
A study on derivatives similar to this compound revealed their selective toxicity towards cancer cells while sparing normal cells. This suggests a potential therapeutic window for cancer treatment, highlighting the importance of further research into this compound's anticancer capabilities.
The biological activity of this compound has been investigated across various studies. It has shown promise as an inhibitor of specific biological pathways, further supporting its potential use in medicinal chemistry and pharmacology.
Table 1: Antimalarial Activity Comparison
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 7.9 | Plasmodium falciparum |
| Other Similar Compounds | Varies | Varies |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Halogen substitution | Enhanced binding affinity |
| Alteration of chain length | Impact on permeability |
Mechanism of Action
The mechanism of action of N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Implications :
- Ether vs.
- Instead, its larger lipophilic groups could favor interactions with lipid-rich environments or hydrophobic protein pockets .
2.3 Physicochemical Properties
A hypothetical comparison table based on substituent effects:
| Compound | CAS Number | Molecular Weight (g/mol)* | Key Substituents | Predicted LogP* |
|---|---|---|---|---|
| N-[2-(4-Isopropylphenoxy)ethyl]-2,6-DMA | Not listed | ~311.4 | 4-Isopropylphenoxy, 2,6-dimethyl | ~4.8 |
| N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-DMA | 1040686-16-5 | ~297.4 | 3,5-Dimethylphenoxy, 2,6-dimethyl | ~3.9 |
| N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-DMA | 1040686-21-2 | ~297.4 | 2,6-Dimethylphenoxy, 2,6-dimethyl | ~3.9 |
| Lidocaine | 137-58-6 | 234.3 | Diethylamide, 2,6-dimethyl | ~2.4 |
*Molecular weights and LogP values estimated using substituent contributions.
Notes:
- The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which could enhance blood-brain barrier penetration or material compatibility in polymer applications.
- Dimethylphenoxy analogs (CAS 1040686-16-5, -21-2) are less sterically hindered, possibly enabling easier crystallization or synthetic modification .
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via nucleophilic substitution, analogous to lidocaine’s synthesis (). For example, reacting 2,6-dimethylaniline with 2-(4-isopropylphenoxy)ethyl bromide could yield the product, with purification requiring techniques like vacuum distillation or column chromatography .
Biological Activity
N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline is a compound with notable biological activity, primarily attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₅NO
- Molecular Weight : 283.41 g/mol
- CAS Number : 1040686-26-7
The compound features an isopropylphenoxy group, which contributes to its distinct chemical and biological characteristics. Its synthesis typically involves the reaction of 2,6-dimethylaniline with 2-(4-isopropylphenoxy)ethyl bromide under basic conditions, often using solvents like dichloromethane or toluene.
This compound interacts with specific molecular targets such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects on these targets, leading to various biochemical responses. The precise pathways involved depend on the context of its application .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, although specific targets have not been extensively documented in the literature. Its potential role in modulating enzyme activity suggests applications in therapeutic contexts where enzyme regulation is crucial.
Protein Interactions
The compound has been studied for its ability to interact with proteins, which is essential for understanding its biological effects. Such interactions can lead to significant changes in cellular processes, making it a candidate for further investigation in drug development .
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this compound:
- Inhibition Studies : Research has shown that phenoxy-substituted compounds can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions. Similar structural motifs suggest that this compound may exhibit comparable activity .
- Therapeutic Applications : Compounds with structural similarities have been explored for their potential in treating autoimmune disorders and other inflammatory diseases due to their ability to modulate enzyme activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-Methoxyphenoxy)ethyl]-2,6-dimethylaniline | Methoxy group instead of isopropyl | Potential enzyme inhibitor |
| N-[2-(4-Chlorophenoxy)ethyl]-2,6-dimethylaniline | Chlorine substitution | Antimicrobial properties |
| N-[2-(4-Fluorophenoxy)ethyl]-2,6-dimethylaniline | Fluorine substitution | Increased potency in receptor binding |
The unique isopropylphenoxy group in this compound differentiates it from these related compounds, potentially enhancing its biological activity and specificity towards certain molecular targets .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and therapeutic efficacy will be essential for assessing its viability as a pharmaceutical agent.
Q & A
Q. Q1. What are the critical steps in synthesizing N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline, and how can reaction yields be optimized?
Methodology :
- Step 1 : Start with 2,6-dimethylaniline (CAS 87-62-7), a common precursor for anilide derivatives. React it with a halogenated intermediate (e.g., bromoethyl-4-isopropylphenoxy) under reflux conditions in anhydrous solvent (e.g., toluene or THF) to form the ethylphenoxy linkage .
- Step 2 : Monitor reaction progress via TLC or HPLC. Use nitrogen-selective GC-MS (detection limit: 10–20 pg) to confirm intermediate purity .
- Optimization : Increase yields by adjusting stoichiometry (1:1.2 molar ratio of amine to halogenated reagent) and using catalysts like CuI or Pd-based systems for coupling reactions .
Q. Q2. How can researchers validate the structural integrity of intermediates during synthesis?
Methodology :
- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylaniline derivatives). IR spectroscopy identifies functional groups (e.g., C=O stretch at 1680–1720 cm for amides) .
- Chromatography : Employ reverse-phase HPLC with UV detection (230 nm) for purity assessment. Compare retention times with reference standards (e.g., EP Impurity A) .
Advanced Research Questions
Q. Q3. How do reaction conditions (e.g., pH, oxidant concentration) influence the degradation pathways of 2,6-dimethylaniline derivatives in environmental or biological systems?
Methodology :
- Fenton Process : At pH 2 with 2 mM Fe and 20 mM HO, 70% degradation of 2,6-dimethylaniline occurs in 3 hours. Major intermediates include 2,6-dimethylphenol and short-chain acids (e.g., oxalic acid), identified via GC-MS and FTIR .
- Contradiction Analysis : Discrepancies in degradation efficiency may arise from competing radical pathways (•OH vs. Fe-O complexes). Use quenching agents (e.g., tert-butanol) to isolate dominant mechanisms .
Q. Q4. What strategies mitigate side reactions during N-alkylation of 2,6-dimethylaniline derivatives?
Methodology :
- Selective Alkylation : Use bulky electrophiles (e.g., 2-(4-isopropylphenoxy)ethyl bromide) to minimize over-alkylation. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
- Byproduct Identification : Detect N,N-dialkylated impurities via high-resolution MS. Optimize reaction time (<6 hours) to prevent thermal decomposition .
Q. Q5. How can computational methods guide the design of novel analogs with enhanced bioactivity?
Methodology :
- Quantum Mechanical Modeling : Calculate one-photon absorption (OPA) wavelengths using configuration interaction (CI) methods to predict electronic transitions in derivatives like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline .
- Docking Studies : Map steric and electronic compatibility with sodium channels (lidocaine analogs) using molecular dynamics simulations. Prioritize candidates with lower binding energies (<-8 kcal/mol) .
Data Contradictions and Resolution
Q. Q6. Conflicting reports exist on the stability of 2,6-dimethylaniline intermediates under oxidative conditions. How should researchers address this?
Resolution :
- Controlled Replicates : Reproduce degradation experiments (e.g., Fenton process) with strict O exclusion to isolate aerobic vs. anaerobic pathways .
- Advanced Detection : Use LC-QTOF-MS to identify transient radicals or unstable intermediates (e.g., quinone derivatives) that standard GC-MS may miss .
Safety and Handling Protocols
Q. Q7. What precautions are necessary when handling 2,6-dimethylaniline and its derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
